Alprenolol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Alprenolol hydrochloride primarily targets beta-1 adrenergic receptors . These receptors are mainly located in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase heart rate and blood pressure . Alprenolol also has a minor effect on beta-2 receptors in the juxtaglomerular apparatus, which is involved in the regulation of blood pressure .
Mode of Action
This compound acts as a non-selective beta-blocker . It binds to beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . By binding to beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, a hormone that regulates blood pressure .
Biochemical Pathways
The binding of alprenolol to beta-1 adrenergic receptors inhibits the adrenergic signaling pathway in cardiomyocytes . This results in a decrease in heart rate and blood pressure . By inhibiting the production of renin through its action on beta-2 receptors, alprenolol also affects the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and water retention .
Pharmacokinetics
Alprenolol is nonpolar and hydrophobic, with low to moderate lipid solubility . This influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The action of alprenolol results in several molecular and cellular effects. It impairs AV node conduction and decreases the sinus rate . Alprenolol may also increase plasma triglycerides and decrease HDL-cholesterol levels . In addition, it has been found to reduce the accumulation of abnormal prion protein (PrP Sc) in prion-infected cells and mice, suggesting potential anti-prion activity .
Biochemical Analysis
Biochemical Properties
Alprenolol hydrochloride functions by inhibiting the action of catecholamines, such as epinephrine and norepinephrine, on beta-adrenergic receptors . This inhibition leads to a decrease in heart rate and blood pressure. The compound interacts with various enzymes and proteins, including beta-1 and beta-2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity . Additionally, this compound has been shown to interact with serotonin receptors, specifically 5-HT1A and 5-HT1B, which may contribute to its therapeutic effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. By blocking beta-adrenergic receptors, it reduces the influx of calcium ions into cells, leading to decreased contractility and relaxation of smooth muscle . This results in lowered blood pressure and reduced cardiac workload. Furthermore, this compound can influence cell signaling pathways, such as the cyclic AMP (cAMP) pathway, by inhibiting the production of cAMP, which is a secondary messenger involved in numerous cellular processes .
Molecular Mechanism
The primary mechanism of action of this compound involves the non-selective blockade of beta-adrenergic receptors . By binding to these receptors, this compound prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cAMP . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade ultimately leads to decreased heart rate, reduced myocardial contractility, and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2-3 hours . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that chronic administration of this compound can lead to adaptive changes in beta-adrenergic receptor density and sensitivity . Additionally, degradation of the compound over time can influence its efficacy and potency .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and heart rate without significant adverse effects . At higher doses, this compound can cause toxic effects, such as bradycardia, hypotension, and bronchospasm . The LD50 (lethal dose for 50% of the population) for this compound in rats is approximately 597 mg/kg .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The compound undergoes oxidative deamination and subsequent conjugation to form inactive metabolites, which are excreted in the urine . The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, leading to variations in drug clearance and efficacy among individuals .
Transport and Distribution
This compound is well-absorbed after oral administration and is widely distributed throughout the body . It has a volume of distribution of approximately 3.2 L/kg and is highly protein-bound (80-90%) . The compound can cross the blood-brain barrier and is also distributed to various tissues, including the heart, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the distribution and excretion of this compound .
Subcellular Localization
Within cells, this compound is primarily localized to the plasma membrane, where it interacts with beta-adrenergic receptors . The compound does not undergo significant intracellular accumulation and is rapidly cleared from the cytoplasm . Post-translational modifications, such as phosphorylation, do not significantly affect the subcellular localization or activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alprenolol hydrochloride involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alprenolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Alprenolol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in alprenolol.
Substitution: Alprenolol can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of alprenolol, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Alprenolol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new beta-blockers.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness
Alprenolol hydrochloride is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective in treating a variety of cardiovascular conditions. Additionally, its potential use in treating prion diseases sets it apart from other beta-blockers .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPAXJDDNWJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929704 | |
Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-88-5, 13655-52-2 | |
Record name | Alprenolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alprenolol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alprenolol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alprenolol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPRENOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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